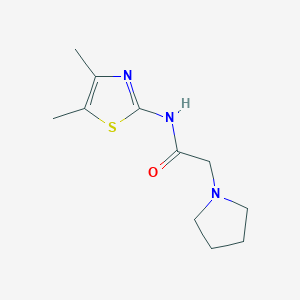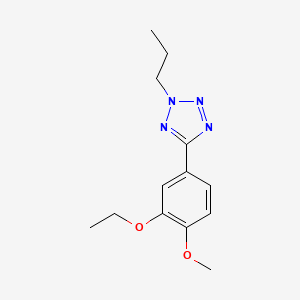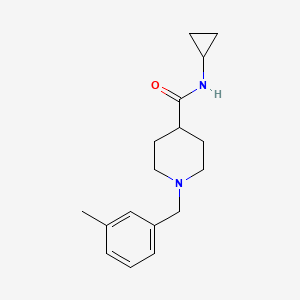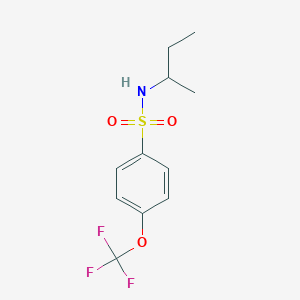
1-(cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline
Übersicht
Beschreibung
1-(Cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline, commonly known as CPI-455, is a novel and potent inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression, and its dysregulation has been linked to several diseases, including cancer. CPI-455 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
CPI-455 exerts its anticancer effects by inhibiting 1-(cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline, leading to the accumulation of histone H3 lysine 4 methylation and subsequent activation of tumor suppressor genes. Additionally, CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
CPI-455 has been found to have minimal toxicity in normal cells, suggesting its potential as a safe and effective anticancer agent. It has also been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of CPI-455 is relatively straightforward, and the compound has demonstrated high purity and stability. However, its potency and selectivity for 1-(cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline may limit its use in certain experimental settings. Additionally, the lack of a reliable biomarker for 1-(cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline inhibition may hinder the assessment of CPI-455's efficacy in clinical trials.
Zukünftige Richtungen
Further research is needed to fully elucidate the mechanisms underlying CPI-455's anticancer effects and to identify potential biomarkers for 1-(cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline inhibition. Additionally, studies investigating the combination of CPI-455 with other anticancer agents may provide insights into its potential as a component of combination therapy. Finally, the development of more potent and selective 1-(cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline inhibitors may lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, CPI-455 is a promising compound with significant potential as an anticancer agent. Its unique mechanism of action and minimal toxicity in normal cells make it an attractive candidate for further development. While there are limitations to its use in certain experimental settings, the future directions outlined above provide a roadmap for further research into the therapeutic applications of CPI-455 and the development of more potent and selective 1-(cyclopropylcarbonyl)-5-(4-morpholinylsulfonyl)indoline inhibitors.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, breast cancer, and neuroblastoma. CPI-455 has also been found to synergize with other anticancer agents, such as histone deacetylase inhibitors, to enhance their therapeutic efficacy.
Eigenschaften
IUPAC Name |
cyclopropyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-16(12-1-2-12)18-6-5-13-11-14(3-4-15(13)18)23(20,21)17-7-9-22-10-8-17/h3-4,11-12H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGNKWUSQCRPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4438025.png)

![3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
![1-(2-ethoxyphenyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4438050.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4438053.png)
![(3S*,4S*)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4438058.png)
![N-isopropyl-N-(2-methoxyethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4438064.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B4438077.png)

![{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)
![N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4438096.png)

![N-(4-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438109.png)